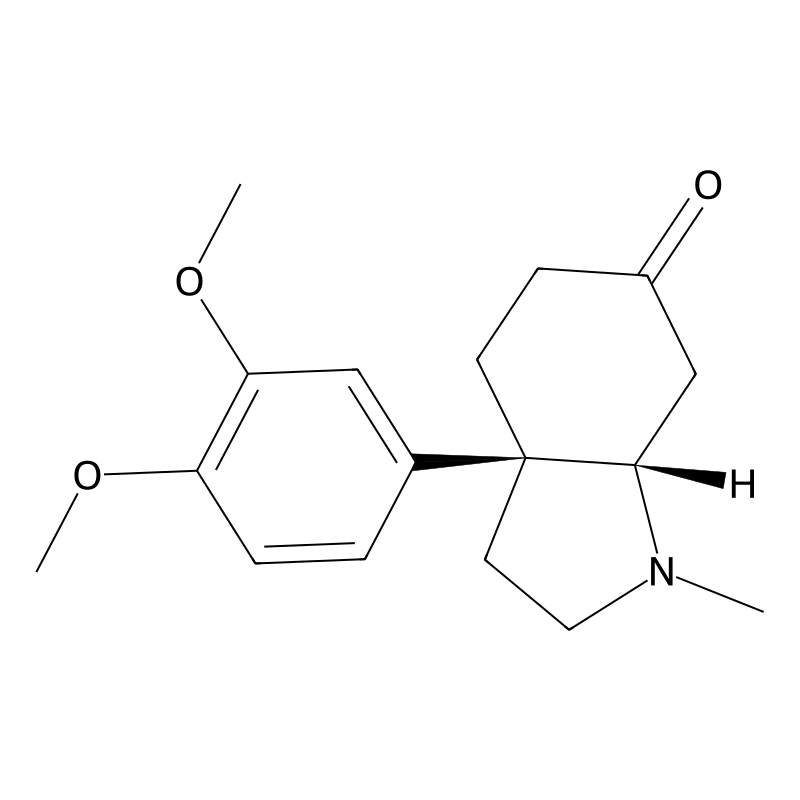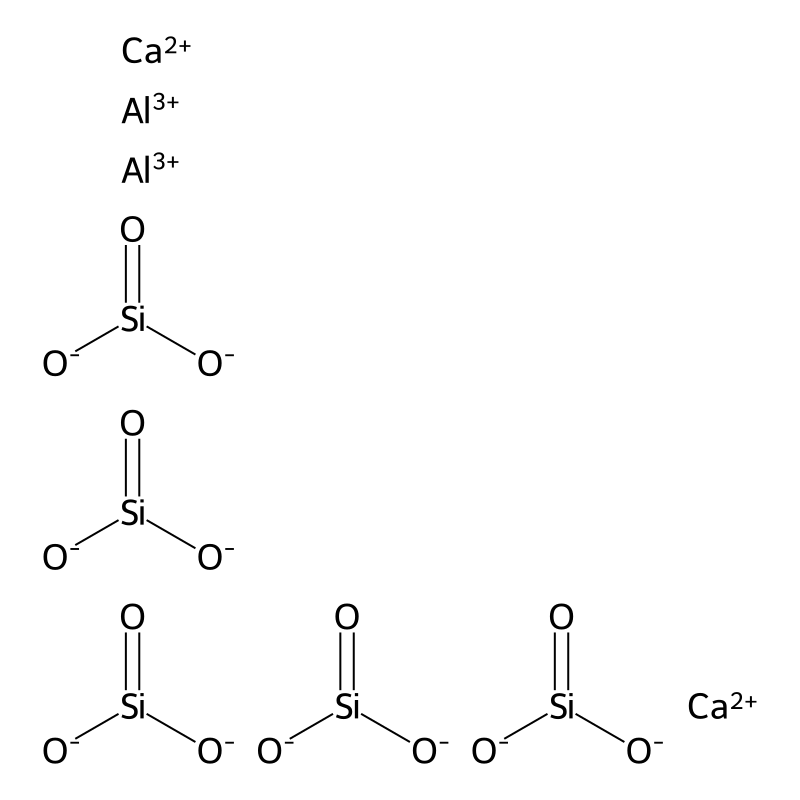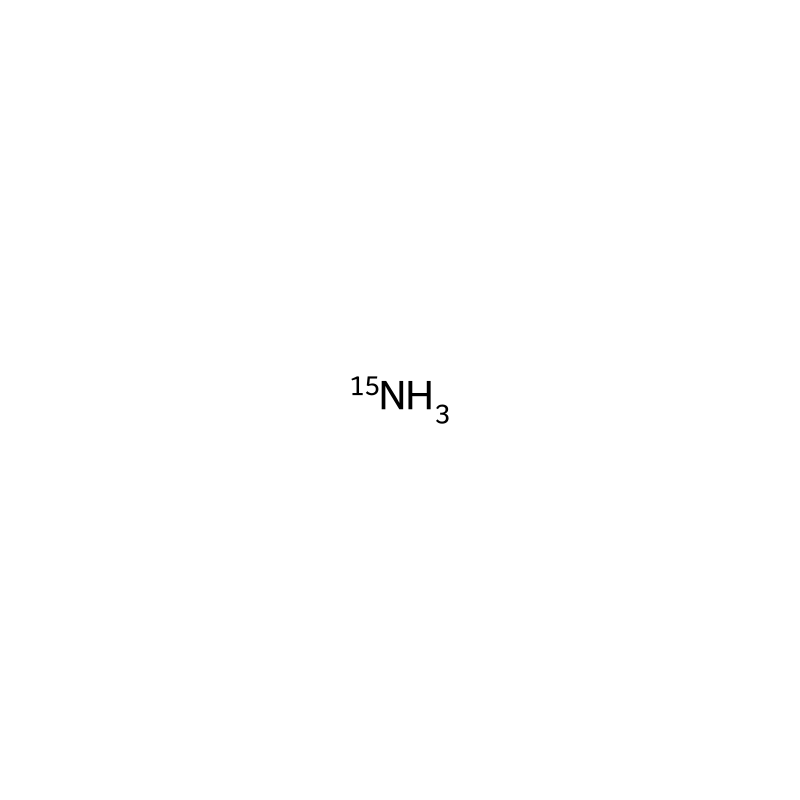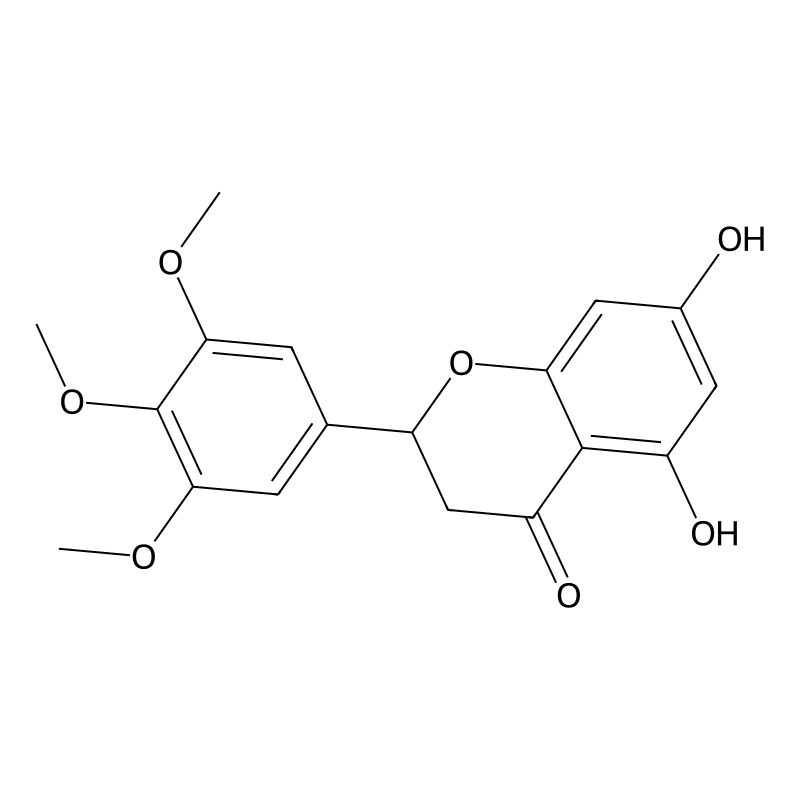Carbonyldihydridotris(triphenylphosphine)ruthenium(II)
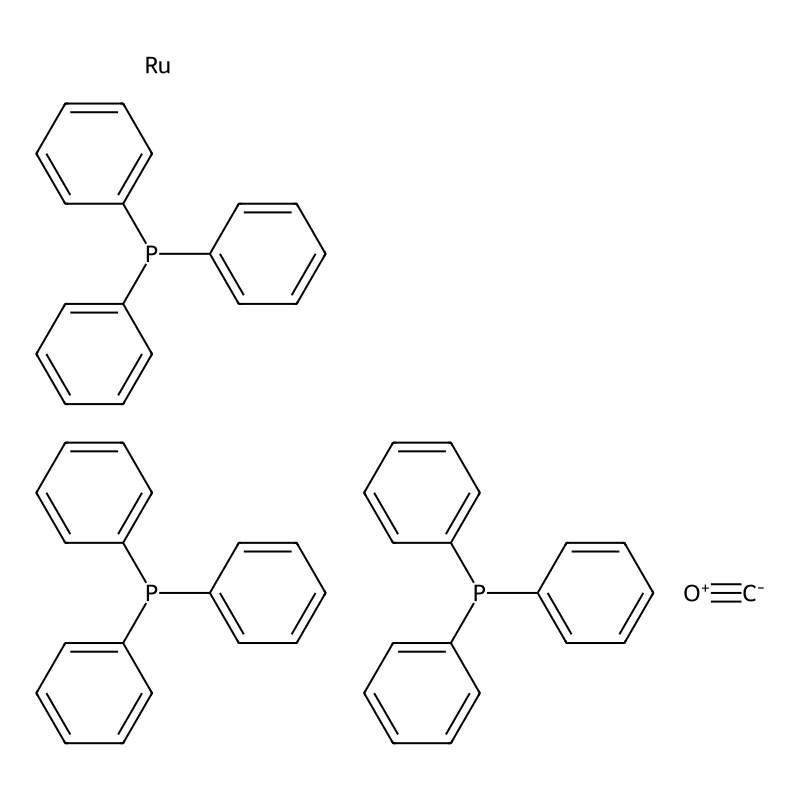
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Canonical SMILES
C-H Activation:
Ru(CO)(H)2(PPh3)3 is a well-known catalyst for C-H activation reactions. C-H bonds are typically strong and unreactive, but this catalyst can break these bonds and facilitate the formation of new carbon-carbon (C-C) bonds. This ability allows for the selective functionalization of organic molecules at specific carbon positions, which is valuable for synthesizing complex molecules [].
Here are some examples of C-H activation reactions catalyzed by Ru(CO)(H)2(PPh3)3:
- Conversion of 1,4-alkynediols into pyrroles: This reaction involves the cyclization of a diol containing an alkyne moiety to form a five-membered nitrogen-containing heterocycle called a pyrrole [].
- Directed C-H activation for C-C coupling: Ru(CO)(H)2(PPh3)3 can activate C-H bonds adjacent to functional groups like amides or esters, enabling the formation of new C-C bonds at these positions. This strategy allows for the targeted assembly of complex molecules [].
Oxidation Reactions:
Ru(CO)(H)2(PPh3)3 can also function as a catalyst for the oxidation of organic substrates. One notable example is the conversion of primary alcohols to their corresponding methyl esters. This reaction is particularly useful for converting readily available alcohols into valuable ester derivatives [].
Rearrangement Reactions:
This catalyst can promote the rearrangement of oxime functional groups to amides. Oximes are a class of organic compounds containing a C=N-OH moiety. Ru(CO)(H)2(PPh3)3 facilitates the rearrangement of this group into an amide, which has a C=O-NH2 structure [].
Enyne Cyclization:
Ru(CO)(H)2(PPh3)3 can catalyze the cyclization of molecules containing both an alkene (C=C) and alkyne (C≡C) functionality, known as enynes. This reaction leads to the formation of cyclic structures with various ring sizes, offering a valuable tool for organic synthesis [].
Carbonyldihydridotris(triphenylphosphine)ruthenium(II) is an organometallic compound with the molecular formula and a CAS number of 25360-32-1. It appears as a white to off-white powder and is characterized by its complex structure, which includes a ruthenium center coordinated with three triphenylphosphine ligands and two hydride ions, along with a carbonyl group. This compound is notable for its catalytic properties and is utilized in various
The mechanism of action of Ru(CO)H2(PPh3)3 in catalysis often involves a catalytic cycle. The details can vary depending on the specific reaction, but generally involve:
- Substrate coordination: The reactant molecule binds to the ruthenium center, replacing one of the labile ligands (CO or H2).
- Bond activation: The catalyst activates a bond in the substrate molecule, making it more susceptible to reaction. This activation can involve manipulating electron density or weakening specific bonds.
- Product formation: The activated substrate undergoes a transformation to form the desired product.
- Regeneration of the catalyst: The product releases from the ruthenium center, and the catalyst regains its original form, ready for another reaction cycle.
Carbonyldihydridotris(triphenylphosphine)ruthenium(II) acts as a catalyst in several important chemical transformations. Key reactions include:
- Catalytic Conversion of Alkynediols: It facilitates the conversion of 1,4-alkynediols into pyrroles, showcasing its effectiveness in heterocyclic synthesis .
- Oxidation Reactions: The compound is also employed in oxidation processes, indicating its versatility as a catalyst in various organic reactions .
- Hydrogenation Reactions: Due to the presence of hydride ligands, it can participate in hydrogenation reactions, adding hydrogen to unsaturated substrates .
Carbonyldihydridotris(triphenylphosphine)ruthenium(II) can be synthesized through various methods:
- Reaction of Ruthenium Compounds: One common method involves reacting ruthenium trichloride with triphenylphosphine in the presence of carbon monoxide and reducing agents to yield the desired product .
- Hydride Addition: The introduction of hydride ligands can be achieved through hydrogenation or by using reducing agents such as lithium aluminum hydride during the synthesis process .
This compound finds applications across multiple fields:
- Catalysis: Its primary use is as a catalyst in organic synthesis, particularly in reactions that require transition metal catalysts.
- Chemical Manufacturing: It is utilized in industrial processes involving fine chemicals and pharmaceuticals.
- Research: Carbonyldihydridotris(triphenylphosphine)ruthenium(II) serves as a model compound for studying metal-ligand interactions and catalysis mechanisms in academic research settings .
Interaction studies involving carbonyldihydridotris(triphenylphosphine)ruthenium(II) typically focus on its catalytic behavior and coordination chemistry. Research has shown that this compound interacts favorably with various substrates, enhancing reaction rates and selectivity. The unique combination of ruthenium's electronic properties and the steric bulk provided by triphenylphosphine ligands contributes to its effectiveness as a catalyst.
Several compounds share structural or functional similarities with carbonyldihydridotris(triphenylphosphine)ruthenium(II). Below are some comparable compounds:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Carbonylchlorohydridotris(triphenylphosphine)ruthenium(II) | Contains chloride instead of hydride | Used in different catalytic applications |
| Tris(triphenylphosphine)ruthenium(II) chloride | Lacks carbonyl and hydride ligands | More stable under certain conditions |
| Dicarbonyl(diphosphine)ruthenium(II) | Uses diphosphine ligands instead of triphenylphosphines | Different ligand environment affects reactivity |
Uniqueness
Carbonyldihydridotris(triphenylphosphine)ruthenium(II) stands out due to its combination of three bulky triphenylphosphine ligands and two hydride ions, which significantly influence its catalytic properties and reactivity compared to other ruthenium complexes. Its ability to facilitate specific organic transformations makes it particularly valuable in synthetic chemistry.
